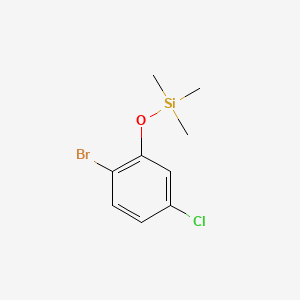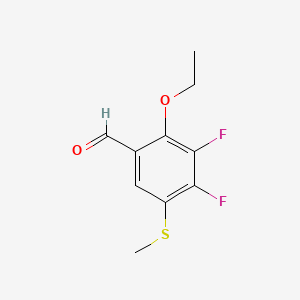
1-(Benzyloxy)-5-bromo-2,4-dimethylbenzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(Benzyloxy)-5-bromo-2,4-dimethylbenzene, also known as 5-bromo-2,4-dimethylbenzyloxybenzene, is a compound used for a variety of scientific and research purposes. It is often used as a starting material for the synthesis of organic compounds, as a reagent in organic chemistry, and as an intermediate in organic synthesis. This compound has a variety of applications in industrial, medical, and research settings.
Aplicaciones Científicas De Investigación
1-(Benzyloxy)-1-(Benzyloxy)-5-bromo-2,4-dimethylbenzenedimethylbenzene has a variety of applications in scientific research. It is often used as a starting material for the synthesis of organic compounds, as a reagent in organic chemistry, and as an intermediate in organic synthesis. It has also been used in the synthesis of pharmaceuticals and other biologically active compounds. It has been used in the synthesis of drugs such as fluoxetine, a selective serotonin reuptake inhibitor (SSRI). It has also been used in the synthesis of antibiotics, antifungals, and antivirals.
Mecanismo De Acción
1-(Benzyloxy)-1-(Benzyloxy)-5-bromo-2,4-dimethylbenzenedimethylbenzene acts as a brominating agent, meaning that it adds a bromine atom to a molecule. This process is known as bromination. The bromination of a molecule can be used to modify the properties of the molecule, such as its solubility, reactivity, and stability.
Biochemical and Physiological Effects
1-(Benzyloxy)-1-(Benzyloxy)-5-bromo-2,4-dimethylbenzenedimethylbenzene is not known to have any direct biochemical or physiological effects on humans or other animals. However, compounds that are synthesized using this compound may have biochemical or physiological effects.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
1-(Benzyloxy)-1-(Benzyloxy)-5-bromo-2,4-dimethylbenzenedimethylbenzene has several advantages and limitations for use in laboratory experiments. One advantage is that it is relatively inexpensive and readily available. It is also relatively stable and easy to handle. However, it is also highly reactive and can be hazardous if not handled properly.
Direcciones Futuras
1-(Benzyloxy)-1-(Benzyloxy)-5-bromo-2,4-dimethylbenzenedimethylbenzene has a variety of potential future applications in research and industry. It could be used in the synthesis of more complex organic compounds, such as pharmaceuticals and pesticides. It could also be used in the synthesis of more complex polymers, such as polyurethanes and polyesters. Additionally, it could be used in the synthesis of materials for use in the medical and food industries, such as biodegradable plastics and food additives. Finally, it could be used in the synthesis of novel materials for use in nanotechnology.
Métodos De Síntesis
1-(Benzyloxy)-1-(Benzyloxy)-5-bromo-2,4-dimethylbenzenedimethylbenzene can be synthesized using a variety of methods. The most common method is the reaction of benzyl bromide with 2,4-dimethylbenzaldehyde in the presence of sodium ethoxide. This reaction yields 1-(benzyloxy)-1-(Benzyloxy)-5-bromo-2,4-dimethylbenzenedimethylbenzene in high yields. Other methods of synthesis include the reaction of 2,4-dimethylbenzaldehyde with bromobenzene, the reaction of 2,4-dimethylbenzaldehyde with bromine, and the reaction of 2,4-dimethylbenzaldehyde with bromoacetone.
Propiedades
IUPAC Name |
1-bromo-2,4-dimethyl-5-phenylmethoxybenzene |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15BrO/c1-11-8-12(2)15(9-14(11)16)17-10-13-6-4-3-5-7-13/h3-9H,10H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MQNLTPKBXHHNMC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1OCC2=CC=CC=C2)Br)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15BrO |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.18 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














